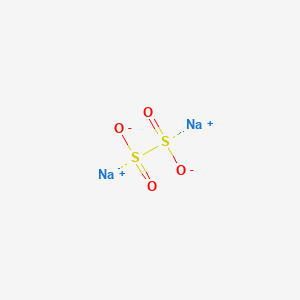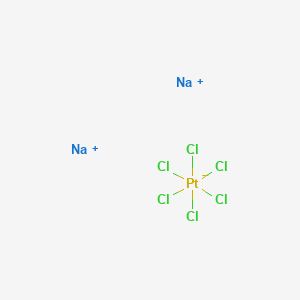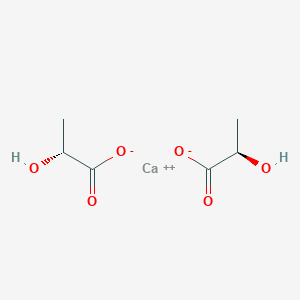
Sodium Hydrosulfite, 85per cent
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium Hydrosulfite, also known as Sodium Dithionite, is a white crystalline sodium salt . It is used as a reducing agent in aqueous solutions, sulfonating agent, chelating agent, and decolorizing agent in organic reactions . It finds application in water treatment, gas purification, cleaning, leather, polymers, photography, and many others .
Synthesis Analysis
Sodium Dithionite is produced industrially by the reduction of sulfur dioxide . The route using zinc powder is a two-step process: 2 SO2 + Zn → ZnS2O4, ZnS2O4 + 2 NaOH → Na2S2O4 + Zn(OH)2 . The sodium borohydride method obeys the following stoichiometry: NaBH4 + 8 NaOH + 8 SO2 → 4 Na2S2O4 + NaBO2 + 6 H2O .Molecular Structure Analysis
The structure of Sodium Dithionite has been examined by Raman spectroscopy and single-crystal X-ray diffraction . The dithionite dianion has C2 symmetry, with almost eclipsed with a 16° O-S-S-O torsional angle . In the dihydrated form (Na2S2O4·2H2O), the dithionite anion has gauche 56° O-S-S-O torsional angle .Chemical Reactions Analysis
Anhydrous Sodium Dithionite decomposes to sodium sulfate and sulfur dioxide above 90°C in the air . In the absence of air, it decomposes quickly above 150°C to sodium sulfite, sodium thiosulfate, sulfur dioxide, and a trace amount of sulfur .Physical And Chemical Properties Analysis
Sodium Hydrosulfite is a highly alkaline liquid with a pH range of 11.5 to 12.5 . The liquid solution is typically yellow to dark green in color and has a strong hydrogen sulfide (rotten egg) odor . Solutions of NaHS are considered stable in normal transportation .Applications De Recherche Scientifique
Photographic Development
Photographers and researchers in the field of photography utilize sodium hydrosulfite as a fixing agent. It removes unreacted silver halides from photographic film, which is essential for the stability and clarity of the developed images.
Each of these applications demonstrates the chemical’s versatility and importance across various fields of scientific research and industrial processes . Sodium hydrosulfite’s role as a reducing agent, bleaching agent, and stabilizer makes it an invaluable component in these areas. Its ability to interact with different substances and alter their chemical properties underpins its wide-ranging utility.
Mécanisme D'action
Target of Action
Sodium Hydrosulfite, also known as Sodium Dithionite (Na2S2O4), is primarily a reducing agent . It targets various chemical compounds, particularly aromatic nitro and diazonium compounds, and reduces them to anilines .
Mode of Action
Sodium Hydrosulfite interacts with its targets through a reduction process . It couples with formaldehyde to form a stable sodium formaldehyde sulfoxylate, which is then titrated with iodine . Any sulfites present are rendered unreactive to iodine by the formaldehyde .
Biochemical Pathways
The biochemical pathways affected by Sodium Hydrosulfite are primarily reduction pathways . The compound’s reducing ability enables it to alter the chemical structure of its targets, leading to downstream effects such as the conversion of aromatic nitro and diazonium compounds to anilines .
Pharmacokinetics
It’s known that sodium hydrosulfite is an active reducing agent, and exposure to humid air from the time the lot is sampled until it is analyzed could seriously alter the strength of active chemicals .
Result of Action
The primary result of Sodium Hydrosulfite’s action is the reduction of targeted compounds . For example, it enables the reduction of aromatic nitro and diazonium compounds to anilines . This change in chemical structure can have significant implications in various chemical processes.
Action Environment
The action of Sodium Hydrosulfite is influenced by environmental factors. It is stable in dry air but decomposes in hot water and in acid solutions . The amount of Hydrogen Sulfide gas evolved from Sodium Hydrosulfite solutions is noticeably increased when the pH of the solution is below the pH of 10.2 . This happens when the solution comes into contact with acidic materials or other materials that have a pH lower than 10.2 . The evolution of Hydrogen Sulfide gas can also be increased when the solution is heated above 120 °C .
Safety and Hazards
Orientations Futures
The Sodium Hydrosulfite market is anticipated to exhibit fluctuating growth patterns in the near term . Despite the anticipated challenges in 2024, the Sodium Hydrosulfite industry can leverage valuable opportunities by prioritizing resilience and innovation .
Relevant Papers A recent paper titled “Detection of sodium hydrosulfite adulteration in wheat flour by FT-MIR spectroscopy” discusses the use of Fourier Transform-Infrared (FT-IR) spectroscopy with chemometric techniques to identify Sodium Hydrosulfite in flour .
Propriétés
InChI |
InChI=1S/2Na.H2O4S2/c;;1-5(2)6(3)4/h;;(H,1,2)(H,3,4)/q2*+1;/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBXVOWTABLYPX-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)S(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | Sodium dithionite (Na2S2O4) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0303398 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sodium Hydrosulfite, 85per cent | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate](/img/structure/B106449.png)


![11-(3-Benzo[b][1]benzazepin-11-ylpropyl)benzo[b][1]benzazepine](/img/structure/B106453.png)

